molecular formula C12H10ClN5 B3041935 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine CAS No. 42389-34-4

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine

Cat. No.: B3041935
CAS No.: 42389-34-4
M. Wt: 259.69 g/mol
InChI Key: FQNPYEONCHVKMK-UHFFFAOYSA-N
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Description

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzimidazole with 4-chloro-6-methylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethylformamide or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

Biology and Medicine: In medicinal chemistry, 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine is investigated for its antimicrobial, anticancer, and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains, as well as in inducing apoptosis in cancer cells .

Industry: The compound is used in the development of corrosion inhibitors, particularly for metals exposed to aggressive environments. Its ability to form protective films on metal surfaces makes it valuable in industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing the compound to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes in microbes and cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

    2-Aminobenzimidazole: Shares the benzimidazole core but lacks the pyrimidine moiety.

    4-Chloro-6-methylpyrimidine: Contains the pyrimidine structure but without the benzimidazole group.

    2-(2-Benzimidazolylamino)-4-methylpyrimidine: Similar structure but without the chloro substituent.

Uniqueness: 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine is unique due to the presence of both benzimidazole and pyrimidine moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and industrial applications .

Properties

IUPAC Name

N-(4-chloro-6-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-7-6-10(13)17-11(14-7)18-12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNPYEONCHVKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187306
Record name N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-34-4
Record name N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42389-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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